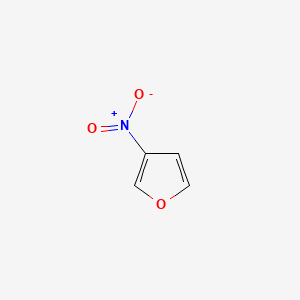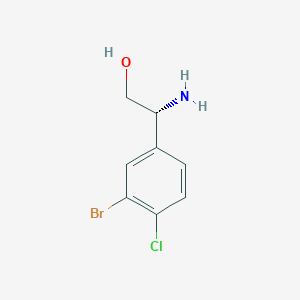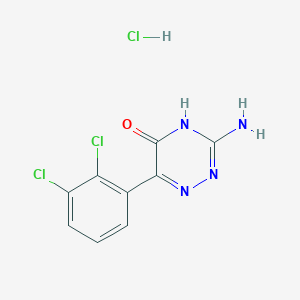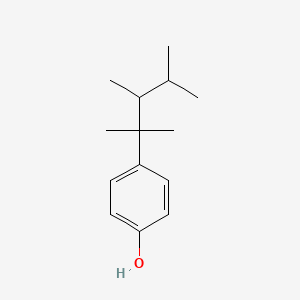
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex organic compound that belongs to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its unique structure, which includes a cyclic ester formation with a benzoic acid derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ortho esters, including orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol, can be achieved through several methods. One common method is the Pinner reaction, where nitriles react with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides. These intermediates then convert to ortho esters upon standing with excess alcohol .
Industrial Production Methods: Industrial production of ortho esters often involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. This method is less common but effective for large-scale synthesis. The reaction conditions typically require anhydrous environments and nonpolar solvents to ensure high yields .
Análisis De Reacciones Químicas
Types of Reactions: Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Ortho esters are readily hydrolyzed in mild aqueous acid to form esters and alcohols.
Oxidation and Reduction: These reactions typically involve transition metal catalysts and specific conditions to achieve desired products.
Substitution: Substitution reactions often occur under acidic or basic conditions, depending on the desired outcome.
Major Products: The major products formed from these reactions include esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action for orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with molecular targets through its ester and benzoic acid functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to participate in neighboring group participation (NGP) effects, which can influence its reactivity and stability .
Comparación Con Compuestos Similares
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol can be compared to other ortho esters and benzoic acid derivatives:
Propiedades
Número CAS |
70637-00-2 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-methyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H14O3/c1-11-7-13-12(14-8-11,15-9-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clave InChI |
AABIHIQZAWJEDT-UHFFFAOYSA-N |
SMILES canónico |
CC12COC(OC1)(OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)

![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)



![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)



![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


